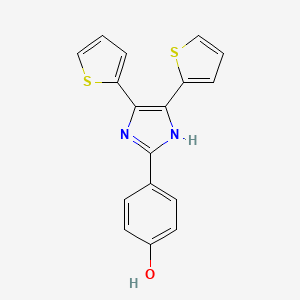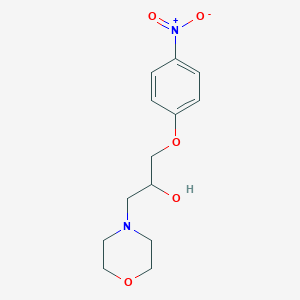![molecular formula C26H25BrN2O5 B5150580 methyl [6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl]acetate](/img/structure/B5150580.png)
methyl [6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl]acetate is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. This compound has been found to have unique properties that make it a promising candidate for further study. In
Wirkmechanismus
The mechanism of action of methyl [6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl]acetate involves the inhibition of certain enzymes that are involved in cancer cell growth. Specifically, it has been found to inhibit the activity of the enzyme EGFR (epidermal growth factor receptor), which is commonly overexpressed in cancer cells. By inhibiting this enzyme, methyl [6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl]acetate can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Methyl [6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl]acetate has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, it has also been found to have antioxidant properties. This could make it useful in preventing cellular damage caused by oxidative stress. Additionally, it has been found to have neuroprotective properties, which could make it useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methyl [6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl]acetate in lab experiments is its potency as an inhibitor of EGFR. This makes it a useful tool for studying the role of this enzyme in cancer cell growth. Additionally, its anti-inflammatory and neuroprotective properties make it useful for studying a variety of diseases. However, one limitation of using this compound in lab experiments is its relatively complex synthesis method, which could make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for research on methyl [6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl]acetate. One area of focus could be on developing new cancer treatments based on this compound. Additionally, further research could be done to explore its potential in treating inflammatory and neurodegenerative diseases. Another future direction could be to investigate the potential of this compound as a lead compound for the development of new drugs with similar properties. Finally, more research could be done to optimize the synthesis method for this compound, making it easier and more cost-effective to produce in large quantities.
Synthesemethoden
Methyl [6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl]acetate can be synthesized using a multi-step process. The first step is the condensation of 2-aminobenzoic acid with 3,4,5-trimethoxybenzaldehyde to form 6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)quinazoline. This compound is then reacted with acetic anhydride to form methyl [6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl]acetate.
Wissenschaftliche Forschungsanwendungen
Methyl [6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl]acetate has shown potential in medical research. It has been found to be a potent inhibitor of certain enzymes that are involved in cancer cell growth. This makes it a promising candidate for the development of new cancer treatments. Additionally, it has been found to have anti-inflammatory properties, which could make it useful in treating a variety of inflammatory diseases.
Eigenschaften
IUPAC Name |
methyl 2-[6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)-4H-quinazolin-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25BrN2O5/c1-31-21-12-17(13-22(32-2)25(21)34-4)26-28-20-11-10-18(27)14-19(20)24(16-8-6-5-7-9-16)29(26)15-23(30)33-3/h5-14,24H,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEISOOOHBCREP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=C(C=C(C=C3)Br)C(N2CC(=O)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N'-[1,1-cyclohexanediylbis(2,6-dimethyl-4,1-phenylene)]bis[2-(diethylamino)acetamide]](/img/structure/B5150503.png)



![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,1-dimethyl-4-piperidinecarboxamide](/img/structure/B5150529.png)
![N~2~-(2,5-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5150539.png)
![2-[4-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}carbonyl)-1-piperazinyl]ethanol](/img/structure/B5150547.png)
![1-(3-ethoxyphenyl)-5-{[5-(phenylthio)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5150552.png)
![N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B5150559.png)
![N-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B5150565.png)
![1-[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]-2-methylpiperidine](/img/structure/B5150581.png)
![(2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5150585.png)

![2-[(2-chloro-4-fluorophenoxy)methyl]-N-methyl-N-[(5-methyl-2-furyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5150600.png)